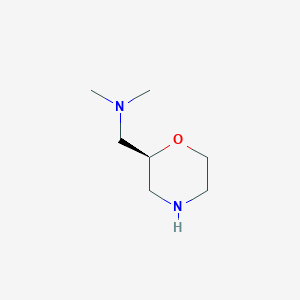

(S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Description

(S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine is a chiral secondary amine characterized by a morpholine ring fused to a dimethylaminomethyl group. Its molecular formula is C₇H₁₆N₂O, with a molecular weight of 144.21 g/mol . The compound is stored under inert conditions at 2–8°C to maintain stability . This structural profile suggests applications in medicinal chemistry, particularly as a building block for chiral ligands or bioactive molecules.

Properties

IUPAC Name |

N,N-dimethyl-1-[(2S)-morpholin-2-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-9(2)6-7-5-8-3-4-10-7/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCQHMMKDOIHRT-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CNCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1CNCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Synthesis from Morpholine Precursors

A plausible route involves starting with (S)-morpholine-2-carboxylic acid. Reduction of the carboxylic acid to the alcohol using lithium aluminum hydride (LiAlH₄) or borane-THF, followed by conversion to the amine via a Curtius rearrangement or Gabriel synthesis, could yield the target compound. For example:

- Reduction Step :

$$

\text{(S)-Morpholine-2-carboxylic acid} \xrightarrow{\text{LiAlH}_4} \text{(S)-Morpholine-2-methanol}

$$ - Amine Formation :

$$

\text{(S)-Morpholine-2-methanol} \xrightarrow{\text{SOCl}2} \text{(S)-Morpholine-2-chloromethane} \xrightarrow{\text{NH(CH}3\text{)}_2} \text{Target Compound}

$$

This method benefits from readily available chiral starting materials but may require rigorous purification to maintain enantiomeric excess.

Asymmetric Catalytic Hydrogenation

A ketone intermediate, such as morpholin-2-yl ketone, could undergo asymmetric hydrogenation using chiral catalysts like Ru-BINAP complexes. For instance:

$$

\text{Morpholin-2-yl ketone} + \text{H}_2 \xrightarrow{\text{Ru-(S)-BINAP}} \text{(S)-Morpholin-2-ylmethanol} \xrightarrow{\text{Reductive Amination}} \text{Target Compound}

$$

Patent WO2016170544A1 highlights the use of N-methylmorpholine in analogous reductive aminations, suggesting compatibility with this approach.

Reductive Amination of Morpholine Derivatives

Reacting morpholine-2-carbaldehyde with dimethylamine under hydrogenation conditions (e.g., Pd/C or Raney Ni) offers a direct route:

$$

\text{Morpholine-2-carbaldehyde} + \text{NH(CH}3\text{)}2 \xrightarrow{\text{H}_2/\text{Pd/C}} \text{this compound}

$$

Enantioselectivity may be achieved using chiral auxiliaries or enzymes, though no specific data is available in the reviewed sources.

Experimental Optimization and Challenges

Stereochemical Control

The C2 stereocenter necessitates chiral resolution techniques if racemic mixtures form. Diastereomeric salt formation with tartaric acid derivatives or chiral chromatography (e.g., CHIRALPAK® columns) could isolate the (S)-enantiomer.

Solvent and Catalyst Selection

The patent WO2016170544A1 emphasizes dichloromethane and n-pentane for crystallization, while Rh₂(OAc)₄ catalyzes analogous cyclizations. For hydrogenation steps, polar aprotic solvents like THF may enhance catalyst activity.

Chemical Reactions Analysis

Types of Reactions

(S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Primary or secondary amines.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

(S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.

Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system.

Industry: The compound is used in the production of specialty chemicals and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, leading to altered levels of neurotransmitters in the brain . The exact pathways and molecular targets can vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine, highlighting differences in substituents, biological activities, and applications:

Key Findings and Contrasts

Morpholine vs. Heteroaromatic Rings

- The morpholine ring in the target compound provides enhanced solubility compared to aromatic systems like indole or imidazothiazole. However, aromatic substituents (e.g., in COX-2 inhibitors ) improve target binding affinity via π-π interactions with enzyme active sites.

Biological Activity

- COX-2 Inhibition : The imidazo[2,1-b]thiazole derivative (IC₅₀ = 0.08 µM) demonstrates superior COX-2 selectivity over the morpholine-containing compound, which lacks reported cyclooxygenase activity .

- Antimicrobial Activity : Imidazo[1,2-a]pyridine derivatives exhibit broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) pathogens, attributed to their planar heterocyclic systems disrupting bacterial membranes .

Chirality and Pharmacological Relevance

- The (S) -enantiomer of the morpholine derivative is critical for stereoselective interactions, unlike achiral analogues (e.g., nitroindole or nitrophenyl derivatives), which rely on electronic effects rather than spatial configuration .

Synthetic Utility

- The morpholine compound serves as a chiral building block in asymmetric synthesis, whereas nitro-substituted derivatives (e.g., 3-nitrophenyl ) are intermediates in kinase inhibitor development.

NMR and Spectral Data Comparison

- Target Compound: 1H-NMR: Signals for morpholine protons (δ 2.5–3.5 ppm) and dimethylamino group (δ 2.23 ppm) .

- Imidazo[2,1-b]thiazole Derivative :

- 5-Nitroindole Derivative: 1H-NMR: Indole NH (δ 11.71 ppm), nitro-aromatic protons (δ 8.62 ppm), and dimethylamino CH₂ (δ 3.68 ppm) .

Biological Activity

(S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine, also known as a neurokinin-1 receptor antagonist, has garnered attention due to its potential therapeutic applications in various medical fields. This article delves into the biological activities, synthesis, and implications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

This compound possesses a morpholine ring structure that contributes to its unique chemical properties. Its molecular formula is with a molecular weight of 144.21 g/mol. The presence of the dimethylamino group enhances its interaction with biological targets, particularly neurokinin receptors.

Neurokinin Receptor Antagonism

Research indicates that this compound acts as a neurokinin-1 (NK1) receptor antagonist . This activity is significant for conditions such as:

- Nausea and Vomiting : By modulating neurokinin signaling pathways, this compound may reduce emesis.

- Mood Disorders : It has potential applications in treating depression by affecting mood-regulating pathways.

Synthesis

The synthesis of this compound typically involves straightforward chemical reactions that maintain its stereochemistry. The synthetic route may include:

- Formation of the Morpholine Ring : Utilizing appropriate precursors to create the morpholine structure.

- Alkylation : Introducing the dimethylamino group through alkylation reactions.

Research Findings and Case Studies

A study exploring the interactions of this compound with biological targets demonstrated promising results in preclinical models. The compound effectively reduced emesis and showed potential in modulating mood disorders through its antagonistic effects on neurokinin receptors.

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine | Structure | Antifungal properties |

| MTIP | Structure | CRF 1 receptor antagonist with antidepressant effects |

| R121919 | Structure | NK1 receptor antagonist for anxiety disorders |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.